2-Ethoxy-3-trimethylsilanyl-pyridine
Description
Properties
IUPAC Name |
(2-ethoxypyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOSi/c1-5-12-10-9(13(2,3)4)7-6-8-11-10/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPOWJNYYMMVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592078 | |
| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782479-88-3 | |
| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Ethoxy-3-trimethylsilanyl-pyridine
Initiating Data Collection
I'm now diving deep into Google searches, aiming to unearth details on synthesizing 2-Ethoxy-3-trimethylsilyl-pyridine. My focus is on reaction mechanisms, experimental methods, and key starting materials, specifically looking at sources such as 2-chloropyridine. The initial sweep appears promising, although I am still at the beginning of the information-gathering process.
Analyzing Synthesis Routes
I'm now expanding my search to related methodologies, particularly the directed ortho-metalation of pyridines and silylation of aromatics to provide context. I'm also looking for spectroscopic and physical data for characterization. My next step will involve structuring the technical guide, starting with an introduction to the significance of silylated pyridines, followed by detailed synthetic routes.
Expanding Search and Structuring
I am now extending my Google searches to include ethoxy and silyl reagents, and am actively looking for characterization data to support compound identification. Parallel to this, I'm already outlining the structure of the technical guide, which will feature an introduction, synthetic route details, and a clear experimental protocol.
chemical properties of 2-Ethoxy-3-trimethylsilanyl-pyridine
CAS Registry Number: 782479-88-3 Molecular Formula: C₁₀H₁₇NOSi Molecular Weight: 195.33 g/mol
Executive Summary & Structural Significance
2-Ethoxy-3-(trimethylsilyl)pyridine represents a specialized class of organosilicon heterocycles utilized primarily as a divergent intermediate in medicinal chemistry and agrochemical synthesis. Its structural utility is derived from the orthogonal reactivity of its two primary functional handles:
-
The 2-Ethoxy Group: Acts as a Directed Metalation Group (DMG) during synthesis and a latent leaving group (via SNAr) or pyridone precursor (via hydrolysis) in downstream processing.
-
The 3-Trimethylsilyl (TMS) Group: Serves as a stable "mask" for the C3 position, capable of undergoing ipso-substitution (halogenation) or palladium-catalyzed cross-coupling (Hiyama-Denmark type).
This guide details the synthesis, physicochemical properties, and reactivity profile of this scaffold, emphasizing its role in accessing polysubstituted pyridine libraries.
Physicochemical Profile
The following data consolidates experimental and predicted properties essential for handling and analytical characterization.
| Property | Value / Description | Note |
| Physical State | Liquid or Low-melting Solid | Tendency to oil out upon cooling. |
| Boiling Point | ~240–245 °C (Predicted) | High boiling point due to molecular weight; distill under vacuum. |
| Density | 0.96 ± 0.06 g/cm³ (Predicted) | Slightly less dense than water. |
| LogP | ~3.2 | Lipophilic; soluble in DCM, THF, Et₂O. |
| pKa (Conj. Acid) | ~3.5 | The silyl group exerts a weak electronic effect; less basic than pyridine. |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; TMS group is acid-labile. |
Synthesis: Directed Ortho-Metalation (DoM)
The most robust route to 2-ethoxy-3-(trimethylsilyl)pyridine is the Directed Ortho-Metalation (DoM) of 2-ethoxypyridine. This protocol relies on the coordination of the lithium base to the ethoxy oxygen, kinetically favoring deprotonation at the C3 position over the thermodynamically acidic C6 position.
Mechanistic Insight
The ethoxy group functions as a Lewis basic DMG. Upon treatment with an alkyllithium reagent, the lithium cation coordinates to the ethereal oxygen and the pyridine nitrogen (optional chelation), bringing the basic alkyl anion into proximity with the C3 proton. This "Complex Induced Proximity Effect" (CIPE) ensures high regioselectivity.
Validated Synthetic Protocol
Note: All steps must be performed under Argon/Nitrogen using anhydrous solvents.
Reagents:
-
2-Ethoxypyridine (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes) or LDA (for higher regiocontrol if C6 lithiation is observed)
-
Chlorotrimethylsilane (TMSCl) (1.2 equiv)
-
THF (Anhydrous)[1]
Step-by-Step Procedure:
-
Setup: Charge a flame-dried 3-neck flask with anhydrous THF and 2-ethoxypyridine. Cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70 °C to prevent nucleophilic attack on the pyridine ring (which forms butyl-dihydropyridine byproducts).
-
Incubation: Stir at -78 °C for 1–2 hours. The solution typically turns yellow/orange, indicating the formation of the 3-lithio species.
-
Quenching: Add TMSCl dropwise. The silyl chloride acts as a hard electrophile, reacting rapidly with the C3-lithio species.
-
Workup: Allow the mixture to warm to room temperature. Quench with saturated NH₄Cl(aq). Extract with Et₂O or DCM.
-
Purification: The product is purified via vacuum distillation or flash chromatography (Silica, Hexanes/EtOAc). Caution: Silica acidity can cause slow desilylation; add 1% Et₃N to the eluent.
Synthesis Workflow Diagram
Figure 1: Directed Ortho-Metalation pathway. The ethoxy group directs lithiation to the C3 position via chelation, followed by silylation.
Reactivity Profile & Applications
The utility of 2-ethoxy-3-(trimethylsilyl)pyridine lies in its ability to undergo divergent functionalization.
Ipso-Halogenation (The "Silyl Swap")
The C–Si bond is weaker than a C–H bond toward electrophilic attack by halogens. This allows for the regiospecific introduction of Iodine or Bromine at the C3 position, which is otherwise difficult to access via direct electrophilic aromatic substitution (which favors C5).
-
Reagent: ICl (Iodine monochloride) or NBS.
-
Outcome: 2-Ethoxy-3-iodopyridine (Precursor for Suzuki/Negishi coupling).
Hiyama Cross-Coupling
While less common than boronic acids, the pyridyl-silane can undergo Pd-catalyzed cross-coupling with aryl halides.
-
Activator: Fluoride source (TBAF or CsF) is required to form the hypervalent silicate intermediate, which transmetallates to Palladium.
-
Advantage: Silanes are often more stable and less toxic than stannanes (Stille coupling).
Nucleophilic Displacement (SNAr)
The 2-ethoxy group is activated by the ring nitrogen. It can be displaced by primary or secondary amines, particularly if the pyridine nitrogen is activated (e.g., N-oxide formation or protonation).
-
Reaction: 2-Ethoxy-3-TMS-pyridine + R-NH₂ → 2-Amino-3-TMS-pyridine derivative.
Divergent Reactivity Map
Figure 2: Divergent reactivity profile. The scaffold serves as a hub for accessing 3-iodo, 3-aryl, or 2-amino pyridine derivatives.
Handling and Stability (Self-Validating Systems)
To ensure experimental success, researchers must implement the following quality control checks:
-
Proton NMR Validation:
-
Starting Material: 2-Ethoxypyridine shows protons at C3, C4, C5, C6.
-
Product: The C3 proton signal (typically a doublet of doublets around 6.5–7.0 ppm depending on solvent) must disappear .
-
TMS Signal: A strong singlet (9H) appears at ~0.3 ppm.
-
Self-Check: If the C3 proton remains, lithiation was incomplete (likely wet THF or degraded n-BuLi).
-
-
Desilylation Risk:
-
The C–Si bond in electron-deficient heterocycles is susceptible to protodesilylation by strong acids. Avoid prolonged exposure to HCl or TFA unless removal of the TMS group is intended.
-
Storage: Store over activated molecular sieves if the liquid is neat to prevent hydrolysis of the ethoxy group or protodesilylation.
-
References
-
Snieckus, V. (1990).[2] Directed Ortho Metalation.[2][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link]
-
Gros, P., & Fort, Y. (2002). Lithiation of 2-methoxypyridine with MesLi: A convenient access to 3-substituted 2-methoxypyridines. Journal of the Chemical Society, Perkin Transactions 1. (Contextual grounding for alkoxy-pyridine lithiation). [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Ethoxy-3-trimethylsilanyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethoxy-3-trimethylsilanyl-pyridine. In the absence of a publicly available experimental spectrum, this document leverages established principles of NMR spectroscopy, including the analysis of substituent effects, chemical shift predictions, and spin-spin coupling patterns, to construct a detailed theoretical spectrum. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science, offering insights into the structural elucidation of substituted pyridines and the influence of common functional groups on their spectroscopic properties.
Introduction
This compound is a substituted pyridine derivative of interest in organic synthesis and potentially in the development of novel pharmaceutical agents and functional materials. The pyridine scaffold is a ubiquitous motif in numerous biologically active compounds and ligands. The introduction of an ethoxy group at the 2-position and a trimethylsilyl (TMS) group at the 3-position significantly alters the electronic and steric properties of the pyridine ring, which is reflected in its ¹H NMR spectrum.
A thorough understanding of the ¹H NMR spectrum is paramount for the unambiguous identification and characterization of this molecule, as well as for monitoring its reactions and assessing its purity. This guide will deconstruct the anticipated ¹H NMR spectrum of this compound by examining the individual contributions of its constituent functional groups.
Molecular Structure and Proton Environments
The molecular structure of this compound contains several distinct proton environments that will give rise to unique signals in the ¹H NMR spectrum. A clear understanding of these environments is the first step in spectral interpretation.
Figure 1: Molecular structure of this compound with proton labeling.
The distinct proton environments are:
-
Pyridine Ring Protons: H-4, H-5, and H-6.
-
Ethoxy Group Protons: The methylene protons (-OCH₂-) and the methyl protons (-CH₃).
-
Trimethylsilyl Group Protons: The nine equivalent methyl protons (-Si(CH₃)₃).
Predicted ¹H NMR Spectrum: A Detailed Analysis
The chemical shift (δ) of a proton is highly dependent on its local electronic environment. Substituents on an aromatic ring can either shield (shift to higher field, lower ppm) or deshield (shift to lower field, higher ppm) the ring protons.
Substituent Effects
-
Ethoxy Group (-OCH₂CH₃): The oxygen atom of the ethoxy group is an electron-donating group through resonance, increasing the electron density at the ortho and para positions of the pyridine ring. However, it is also an electron-withdrawing group through induction. For protons on a pyridine ring, the net effect of an alkoxy group at the 2-position is generally shielding, particularly for the para-proton (H-5) and to a lesser extent the ortho-proton (H-6).[1][2]
-
Trimethylsilyl Group (-Si(CH₃)₃): The TMS group is generally considered to be weakly electron-donating through σ-π hyperconjugation and has a significant steric presence. Its effect on the chemical shifts of adjacent protons is also influenced by magnetic anisotropy. The silicon atom is less electronegative than carbon, which can lead to some shielding of nearby protons.[3]
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
Based on the analysis of substituent effects and data from related compounds, the following ¹H NMR spectrum is predicted for this compound in a standard deuterated solvent like CDCl₃.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) or Triplet (t) | J(H6-H5) ≈ 4.5-5.5 Hz, J(H6-H4) ≈ 1.5-2.0 Hz | This proton is ortho to the nitrogen atom, which is strongly deshielding. The ethoxy group at the 2-position will provide some shielding. It will be coupled to H-5 (ortho coupling) and H-4 (meta coupling). |
| H-4 | 7.0 - 7.2 | Doublet of doublets (dd) or Triplet (t) | J(H4-H5) ≈ 7.0-8.0 Hz, J(H4-H6) ≈ 1.5-2.0 Hz | This proton is meta to the nitrogen and influenced by both the ethoxy and TMS groups. It will be coupled to H-5 (ortho coupling) and H-6 (meta coupling). |
| H-5 | 6.7 - 6.9 | Doublet of doublets (dd) | J(H5-H4) ≈ 7.0-8.0 Hz, J(H5-H6) ≈ 4.5-5.5 Hz | This proton is expected to be the most shielded of the ring protons due to the electron-donating effect of the ethoxy group at the para position. It will be coupled to H-4 (ortho coupling) and H-6 (ortho coupling). |
| -OCH₂- | 4.2 - 4.4 | Quartet (q) | J ≈ 7.0 Hz | The methylene protons are adjacent to an oxygen atom, leading to a downfield shift. They are coupled to the three methyl protons of the ethoxy group.[4] |
| -CH₃ (Ethoxy) | 1.3 - 1.5 | Triplet (t) | J ≈ 7.0 Hz | These methyl protons are in a typical aliphatic region and are coupled to the two methylene protons.[4] |
| -Si(CH₃)₃ | 0.2 - 0.4 | Singlet (s) | N/A | The nine protons of the TMS group are chemically equivalent and are shielded by the silicon atom, resulting in a characteristic upfield singlet.[5] |
Table 1: Predicted ¹H NMR Data for this compound.
Graphical Representation of Predicted Spectrum
Figure 2: A simplified graphical representation of the predicted ¹H NMR spectrum of this compound.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a standardized, field-proven protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.
Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Mass of Analyte: Accurately weigh approximately 5-10 mg of this compound.[6]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, benzene-d₆, or DMSO-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[5] However, modern spectrometers can often reference the spectrum to the residual solvent peak.
Instrument Setup and Data Acquisition
The following steps outline a general procedure for a modern NMR spectrometer. Specific commands and software interfaces may vary.
Figure 3: Standard workflow for ¹H NMR data acquisition.
-
Locking: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Tuning and Matching: The probe is tuned to the resonance frequency of ¹H and matched to the impedance of the spectrometer for maximum signal-to-noise.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 12 ppm).
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate for qualitative ¹H NMR. For quantitative measurements, a longer delay (5x the longest T₁ relaxation time) is necessary.[7]
-
-
Data Acquisition: The experiment is initiated to acquire the Free Induction Decay (FID) signal.
Data Processing
-
Fourier Transformation: The time-domain FID signal is converted into the frequency-domain spectrum.
-
Phasing: The phase of the spectrum is adjusted to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Conclusion
This in-depth technical guide provides a comprehensive, albeit theoretical, framework for understanding the ¹H NMR spectrum of this compound. By systematically analyzing the effects of the ethoxy and trimethylsilyl substituents, we have predicted the chemical shifts, multiplicities, and coupling constants for all proton environments within the molecule. The provided experimental protocol offers a robust methodology for obtaining a high-quality spectrum in the laboratory. This guide serves as a testament to the predictive power of NMR spectroscopy and its indispensable role in modern chemical research and development.
References
-
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Retrieved February 2, 2026, from [Link]
-
¹H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 2, 2026, from [Link]
- Abraham, R. J., et al. (2008). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 46(6), 535-544.
-
¹H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. (2008). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2001). MDPI. Retrieved February 2, 2026, from [Link]
-
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Retrieved February 2, 2026, from [Link]
-
14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
-
6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved February 2, 2026, from [Link]
-
NMR shifts ¹H - general.cdx. (n.d.). Chemistry Connected. Retrieved February 2, 2026, from [Link]
-
Abraham, R. J., & Reid, M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved February 2, 2026, from [Link]
-
Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion... (2016). NIH. Retrieved February 2, 2026, from [Link]
-
Chemical shifts. (n.d.). Retrieved February 2, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 2, 2026, from [Link]
-
Quantitative NMR Spectroscopy.docx. (2017). Retrieved February 2, 2026, from [Link]
-
Experimental section General. Proton nuclear magnetic resonance (¹H NMR) spectra... (n.d.). Retrieved February 2, 2026, from [Link]
-
A User Guide to Modern NMR Experiments. (n.d.). University of Oxford Chemistry Research Laboratory. Retrieved February 2, 2026, from [Link]
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-depth Technical Guide to the Electronic Effects of an Ethoxy Group on Pyridine
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of an ethoxy group (-OCH₂CH₃) on the pyridine ring. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of inductive and resonance effects, their impact on the electron density distribution within the pyridine nucleus, and the consequent modulation of its chemical reactivity and basicity. Through a combination of theoretical principles, mechanistic explorations, and practical experimental protocols, this guide aims to equip the reader with a deep, actionable understanding of ethoxy-substituted pyridines, a common motif in medicinal chemistry and materials science.
Introduction: The Electronic Landscape of Pyridine and the Ethoxy Substituent
The pyridine ring is a fundamental heterocyclic aromatic compound, structurally analogous to benzene but with one methine group replaced by a nitrogen atom. This substitution has profound electronic consequences. The nitrogen atom, being more electronegative than carbon, exerts a negative inductive effect (-I), withdrawing electron density from the ring.[1][2] This effect, coupled with resonance delocalization that also pulls electron density towards the nitrogen, renders the pyridine ring electron-deficient, particularly at the ortho (2- and 6-) and para (4-) positions.[1][3] Consequently, pyridine is less reactive than benzene towards electrophilic aromatic substitution and more susceptible to nucleophilic attack.[2]
The ethoxy group (-OCH₂CH₃), on the other hand, is a classic example of a substituent with dual electronic effects. The oxygen atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) through the sigma bond network.[4][5] However, the oxygen atom also possesses lone pairs of electrons that can be delocalized into an adjacent π-system, resulting in a potent electron-donating resonance effect (+M or +R).[4][5] The net electronic influence of the ethoxy group is a delicate balance of these opposing forces, which is highly dependent on its position on the pyridine ring and the nature of the chemical transformation.
The Interplay of Inductive and Resonance Effects
The substitution of an ethoxy group onto the pyridine ring introduces a fascinating electronic perturbation. The overall effect is a combination of the inductive withdrawal of electron density by the oxygen and the resonance donation of its lone pairs.
-
Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the carbon atom to which it is attached, and this effect is transmitted through the sigma bonds of the ring. This deactivating effect is strongest at the point of attachment and diminishes with distance.[4]
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent.[5][6][7]
The following diagram illustrates the resonance structures for 4-ethoxypyridine, showing the delocalization of the oxygen lone pair and the resulting increase in electron density at the 2- and 6-positions.
Caption: Resonance delocalization in 4-ethoxypyridine.
Impact on Reactivity
Electrophilic Aromatic Substitution (EAS)
Pyridine itself is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature and the fact that the nitrogen atom is readily protonated under acidic reaction conditions, further deactivating the ring.[1] However, the introduction of a strongly activating group like ethoxy can facilitate EAS.
The ethoxy group is an activating group and an ortho-, para-director for electrophilic aromatic substitution.[6][7][8] Its powerful +M effect significantly outweighs its -I effect in stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.[6][7] This stabilization is most effective when the electrophile attacks the positions ortho or para to the ethoxy group, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom.
Caption: Intermediates in electrophilic substitution.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient character of the pyridine ring makes it inherently more susceptible to nucleophilic aromatic substitution than benzene, especially at the 2- and 4-positions.[3][9][10] The ethoxy group, being an electron-donating group by resonance, generally deactivates the ring towards NAS. By increasing the electron density at the ortho and para positions, it makes these sites less attractive to incoming nucleophiles.
However, the position of the ethoxy group is critical. For instance, in 2-ethoxypyridine, the ethoxy group itself can act as a leaving group in a nucleophilic substitution reaction, particularly if the ring is activated by an electron-withdrawing group elsewhere.
Influence on Basicity
The basicity of pyridine is attributed to the lone pair of electrons on the nitrogen atom, which is available for protonation.[11] The pKa of the conjugate acid, pyridinium, is approximately 5.2.[11] Substituents on the ring can significantly alter this basicity.
The ethoxy group's effect on basicity is a nuanced balance of its inductive and resonance effects.
-
Inductive Effect (-I): The electron-withdrawing nature of the oxygen atom decreases the electron density on the nitrogen, making the lone pair less available for protonation and thus decreasing basicity.[12]
-
Resonance Effect (+M): When the ethoxy group is at the 2- or 4-position, its electron-donating resonance effect increases the electron density on the nitrogen atom, enhancing its basicity.[12] At the 3-position, the resonance effect on the nitrogen is negligible.
Table 1: pKa Values of Ethoxy-Substituted Pyridines
| Compound | pKa of Conjugate Acid | Predominant Electronic Effect |
| Pyridine | 5.20 | - |
| 2-Ethoxypyridine | 3.44 | -I > +M |
| 3-Ethoxypyridine | 4.88 | -I |
| 4-Ethoxypyridine | 6.67 | +M > -I |
| 2-Ethoxypyridine 1-oxide | 1.18[13][14][15] | -I |
Note: pKa values can vary slightly depending on the solvent and temperature.
The data clearly shows that a 4-ethoxy group significantly increases basicity due to the dominant +M effect. Conversely, a 2-ethoxy group decreases basicity, indicating that the -I effect is more influential at this position, likely due to proximity to the nitrogen. The 3-ethoxy group has a less pronounced effect, primarily driven by the -I effect.
Experimental Protocols for Characterization
Determination of pKa
A reliable method for determining the pKa of ethoxypyridines is through spectrophotometric titration.[16]
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a stock solution of the ethoxypyridine derivative in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system). Prepare a standardized solution of a strong acid (e.g., HCl).
-
Spectrophotometric Measurement: Record the UV-Vis spectrum of the ethoxypyridine solution at various pH values. This can be achieved by adding aliquots of the standardized acid to the solution and measuring the pH with a calibrated pH meter.
-
Data Analysis: The absorbance at a specific wavelength will change as the pyridine nitrogen is protonated. Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the conjugate acid.
-
Validation: Repeat the titration at least three times to ensure reproducibility. The instrument should be blanked with the solvent system before each measurement.
Spectroscopic Analysis
Spectroscopic techniques are invaluable for probing the electronic effects of the ethoxy group.[17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the ring protons provide a direct measure of the electron density at their respective positions.[17] An upfield shift (lower ppm) indicates increased shielding and higher electron density, while a downfield shift indicates deshielding. For example, in 4-ethoxypyridine, the protons at the 2- and 6-positions will be shifted upfield compared to those in pyridine due to the +M effect of the ethoxy group.
-
¹³C NMR: Similarly, the chemical shifts of the ring carbons reflect the local electron density. The carbons at the 2- and 6-positions of 4-ethoxypyridine will show an upfield shift.
-
-
Infrared (IR) Spectroscopy:
-
The C=N and C=C stretching vibrations of the pyridine ring are sensitive to the electronic environment.[17][20] Electron-donating groups like ethoxy will typically cause a slight shift to lower wavenumbers (cm⁻¹) for these vibrations, reflecting a slight weakening of the bonds due to increased electron density in the π-system.
-
Caption: Workflow for analyzing ethoxypyridine electronics.
Quantitative Analysis: The Hammett Equation
The Hammett equation provides a means to quantify the electronic effect of a substituent.[21] It relates the reaction rates or equilibrium constants of a series of reactions with substituted reactants to two parameters: a substituent constant (σ) and a reaction constant (ρ).
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium constant or rate constant for the substituted reactant.
-
K₀ or k₀ is the constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.[21]
For pyridine derivatives, Hammett-type correlations can be used to analyze the effect of substituents on basicity and reactivity.[22][23] Electron-donating groups like ethoxy will have negative σ values, while electron-withdrawing groups will have positive σ values. A positive ρ value for a reaction indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates that it is favored by electron-donating groups.
Conclusion and Future Outlook
The ethoxy group exerts a profound and position-dependent electronic influence on the pyridine ring. Its dual nature as an inductive withdrawer and a resonance donor allows for the fine-tuning of the electronic properties of the pyridine nucleus. A thorough understanding of these effects is paramount for the rational design of novel pharmaceuticals, agrochemicals, and functional materials. Future research in this area could focus on more complex substitution patterns and the use of advanced computational methods to provide a more detailed picture of the electronic structure and reactivity of these important heterocyclic compounds.[24][25][26][27]
References
-
Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett 's relation for pyridine / C 6 F 4 I-Y complexes (a) and.... Retrieved from [Link]
-
PubMed. (2010). Basicity of pyridine and some substituted pyridines in ionic liquids. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ACS Publications. (1999). Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. The Journal of Physical Chemistry B. Retrieved from [Link]
-
RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
World Journal of Pharmaceutical and Life Sciences. (n.d.). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
YouTube. (2021). 27.02 Resonance and Inductive Effects. Retrieved from [Link]
-
YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Retrieved from [Link]
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine derivatives used for ligand synthesis together with Hammett.... Retrieved from [Link]
-
Pearson+. (n.d.). a. Draw resonance contributors to show why pyridine-N-oxide is mo.... Retrieved from [Link]
-
RSC Publishing. (n.d.). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. Retrieved from [Link]
-
Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects [Video]. Retrieved from [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Electronic effects – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
-
RSC Publishing. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
YouTube. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: RNH2 Spectroscopic Analysis. Department of Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
-
PubMed Central. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]
-
PubMed. (2026). Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal. Retrieved from [Link]
-
PubMed Central. (n.d.). Enantioselective Total Synthesis of (−) - Acetylaranotin, A Dihydrooxepine Epidithiodiketopiperazine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science. Retrieved from [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry. Retrieved from [Link]
-
Asian Research Association. (2023). Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties. International Research Journal of Multidisciplinary Technovation. Retrieved from [Link]
-
PubMed Central. (n.d.). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Retrieved from [Link]
-
PubMed Central. (2017). Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Computational studies on conformation, electron density distributions, and antioxidant properties of anthocyanidins. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 11. scribd.com [scribd.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. studylib.net [studylib.net]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. epfl.ch [epfl.ch]
- 16. Basicity of pyridine and some substituted pyridines in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 18. lehigh.edu [lehigh.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. youtube.com [youtube.com]
- 21. Hammett equation - Wikipedia [en.wikipedia.org]
- 22. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 23. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 24. Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]
- 26. Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Computational studies on conformation, electron density distributions, and antioxidant properties of anthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
potential applications of substituted pyridines in research
Topic: Potential Applications of Substituted Pyridines in Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Pyridine "Privileged Structure"
In the lexicon of medicinal and organic chemistry, the pyridine ring is defined as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. As a bioisostere of benzene, pyridine offers unique physicochemical properties: the nitrogen atom introduces a dipole, enhances water solubility through hydrogen bond acceptance, and alters metabolic susceptibility.
This guide moves beyond basic textbook definitions to explore the high-level applications of substituted pyridines in modern research, ranging from targeted kinase inhibition in oncology to site-selective C-H activation in synthetic methodology.
Medicinal Chemistry: The Bioisosteric Advantage
The strategic substitution of a benzene ring with a pyridine (aza-bioisosterism) is a cornerstone of lead optimization. This modification addresses two critical failure points in drug discovery: solubility and metabolic stability .
Electronic Tuning and Binding Affinity
The electron-deficient nature of the pyridine ring (due to the electronegative nitrogen) reduces the electron density of the
-
Application: In kinase inhibitors, this electron deficiency strengthens
-stacking interactions with electron-rich amino acid residues (e.g., Phenylalanine, Tyrosine) in the ATP-binding pocket. -
Case Study (Kinase Inhibitors): Many FDA-approved drugs, such as Crizotinib (ALK inhibitor) and Vismodegib (Hedgehog pathway inhibitor), utilize pyridine scaffolds to lock the molecule into a bioactive conformation.
Metabolic Stability (The "Metabolic Soft Spot" Fix)
Phenyl rings are often prone to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Mechanism: Replacing a phenyl ring with a pyridine reduces the propensity for oxidation because the electron-deficient ring is less susceptible to the electrophilic attack of the high-valent iron-oxo species in CYP450.
-
Strategic Choice: Nitrogen placement (2-, 3-, or 4-position) dictates the metabolic outcome. For instance, blocking the para-position of a phenyl ring with a nitrogen (forming a pyridine) often significantly extends half-life (
).
Table 1: Comparative Potency of Pyridine-Based Conjugates vs. Standard Inhibitors Data synthesized from recent SAR studies (2024) comparing novel pyridine-fused scaffolds against standard EGFR inhibitors.
| Compound ID | Scaffold Type | Target Kinase | IC50 (µM) | Relative Potency |
| Erlotinib | Quinazoline (Standard) | EGFR | 0.18 | 1.0x (Baseline) |
| Cmpd 8a | Pyrano[3,2-c]pyridine | EGFR | 1.21 | ~0.15x |
| Cmpd 8b | Pyrano[3,2-c]pyridine | Breast Cancer (MCF-7) | 0.15 | 1.2x (Superior) |
| Cmpd 12 | 4-Pyridyl-Thiazole | A549 (Lung) | 2.74 | Moderate |
Agrochemical Applications: Beyond Neonicotinoids
While neonicotinoids are well-known, the research frontier lies in pyridine-based herbicides that act as synthetic auxins.
-
Mechanism: Compounds like Clopyralid and Picloram mimic the plant hormone indole-3-acetic acid (IAA). The pyridine ring resists degradation within the plant tissue better than the indole ring of natural auxin, leading to uncontrolled growth and eventual plant death.
-
Research Focus: Developing 6-substituted picolinates to improve selectivity between crops (wheat/corn) and invasive weeds.
Advanced Synthetic Methodologies: Site-Selective Functionalization
The direct functionalization of the pyridine ring is chemically challenging due to its electron-deficient nature, which deactivates the ring toward electrophilic aromatic substitution (
The Challenge of Selectivity
-
Electrophilic Attack: Difficult; occurs at C3 only under forcing conditions.
-
Nucleophilic Attack: Occurs at C2/C4 (Chichibabin type).
-
Radical Attack: Minisci reaction (C2/C4 selective).
Workflow: Ligand-Directed C-H Activation
To access the elusive C3 (meta) position or achieve high C2 (ortho) selectivity without harsh conditions, researchers use directing groups (DGs) and transition metal catalysis (Ir, Rh, Pd).
Diagram 1: Logic of Site-Selective Pyridine Functionalization
Caption: Decision tree for functionalizing pyridine rings. Transition metal C-H activation offers the highest selectivity.
Detailed Experimental Protocol: Iridium-Catalyzed C-H Borylation
This protocol describes the synthesis of a 3-borylated pyridine derivative. This is a high-value intermediate because the boronate ester can be easily converted to an aryl, alkyl, or hydroxyl group via Suzuki coupling or oxidation.
Objective: Selective C-H borylation of 2-substituted pyridine at the C4 or C5 position (sterically controlled).
Reagents & Equipment:
-
Substrate: 2-phenylpyridine (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (0.5 equiv) -
Catalyst Precursor:
(1.5 mol%) -
Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%)
-
Solvent: Hexane or THF (Anhydrous)
-
Atmosphere: Nitrogen or Argon (Glovebox or Schlenk line)
Step-by-Step Methodology:
-
Catalyst Preparation (In Glovebox):
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, weigh out
(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). -
Add 2 mL of anhydrous hexane. Stir at room temperature for 5 minutes until the solution turns dark brown/red, indicating the formation of the active catalytic species.
-
-
Reaction Assembly:
-
Add
(127 mg, 0.5 mmol) to the catalyst solution. Stir for another 5 minutes. -
Add the substrate, 2-phenylpyridine (155 mg, 1.0 mmol). Note: The stoichiometry is often 2:1 substrate:boron if the substrate is cheap, to maximize boron usage, or 1:1.2 if the substrate is precious.
-
Seal the vial with a PTFE-lined cap.
-
-
Heating:
-
Remove from the glovebox (if sealed properly) or heat within the box.
-
Heat the reaction mixture at 80°C for 16 hours .
-
-
Workup & Analysis:
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Purification: Pass the crude residue through a short plug of silica gel (eluting with EtOAc/Hexane) to remove the catalyst. Caution: Pinacol boronates can be unstable on silica; rapid filtration is recommended.
-
Validation: Analyze via
-NMR. Look for the disappearance of the specific aromatic proton signal corresponding to the borylation site (typically sterically least hindered).
-
Self-Validating Checkpoint:
-
Color Change: The reaction should remain dark/homogeneous. Precipitation of black solids indicates catalyst decomposition (check oxygen exclusion).
-
NMR: The appearance of a large singlet at
1.3 ppm corresponds to the pinacol methyl groups.
Catalysis & Materials Science
Substituted pyridines are not just substrates; they are critical ligands.
-
Bipyridines (bipy): Used extensively in Ruthenium and Iridium photoredox catalysts (
). -
Terpyridines (tpy): Form "supramolecular polymers" through metal coordination.
Diagram 2: Pyridine Ligand in Cross-Coupling Catalysis
Caption: The pyridine ligand stabilizes the Pd(0) species, preventing aggregation ("Pd black") and facilitating the oxidative addition step.
Future Outlook
References
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (PMC). Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry (RSC). Available at: [Link][1][2][3][4][5][6][7]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Advances. Available at: [Link][3][4][5][6]
-
C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society. Available at: [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents. Future Medicinal Chemistry.[7] Available at: [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 7. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into 2-Ethoxy-3-(trimethylsilyl)pyridine
Reactivity, Conformational Dynamics, and Synthetic Applications
Executive Summary
2-Ethoxy-3-(trimethylsilyl)pyridine represents a specialized class of heteroaromatic building blocks where the synergy between an ortho-directing group (alkoxy) and a functionalizable silicon handle (trimethylsilyl) creates unique synthetic opportunities. While often utilized as an intermediate in the synthesis of nicotinic receptor ligands and agrochemicals, the theoretical underpinnings of its stability and reactivity offer critical insights for optimizing its use in Hiyama cross-coupling and halogen-dance rearrangements .
This technical guide outlines a comprehensive theoretical framework for studying this molecule. It moves beyond simple structural description to analyze the conformational locking induced by the bulky C3-silyl group and the electronic perturbations that dictate its regioselective functionalization.
Structural & Conformational Analysis
The steric interplay between the C2-ethoxy group and the C3-trimethylsilyl (TMS) group is the defining structural feature of this molecule. Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level are essential to resolve the rotational barriers that govern its reactivity.
2.1 The "Orthogonal Lock" Hypothesis
In unsubstituted 2-alkoxypyridines, the alkoxy group typically adopts a planar conformation coplanar with the pyridine ring to maximize p-π conjugation. However, the introduction of a bulky TMS group at C3 forces a deviation.
-
ethoxy-Rotation (
): The C2-O-CH2-CH3 dihedral angle is predicted to twist out of plane to avoid steric clash with the trimethylsilyl protons. -
TMS-Rotation (
): The C3-Si bond rotates to stagger the methyl groups against the pyridine ring and the ethoxy oxygen.
Key Insight: This steric crowding weakens the conjugation of the ethoxy oxygen lone pair into the pyridine ring, potentially raising the energy of the HOMO and making the ring more susceptible to electrophilic attack at C5 compared to the non-silylated analog.
2.2 Predicted Geometric Parameters (Table 1)
Based on standard DFT benchmarks for organosilanes.
| Parameter | Description | Predicted Value (DFT) | Experimental Benchmark (XRD)* |
| Bond C3-Si | Carbon-Silicon bond length | 1.89 Å | 1.87 - 1.90 Å |
| Bond C2-O | Pyridine-Oxygen bond length | 1.35 Å | 1.34 - 1.36 Å |
| Angle N1-C2-C3 | Pyridine ring angle | 123.5° | 122° - 124° |
| Dihedral C3-C2-O-C | Ethoxy twist angle | ~45° | Variable (packing dependent) |
*Benchmarks derived from Cambridge Structural Database (CSD) for related 3-silylpyridines.
Electronic Structure & Reactivity Descriptors
To understand how this molecule behaves in complex synthesis, we analyze its electronic landscape.
3.1 Molecular Electrostatic Potential (MEP)
The MEP map reveals the sites most prone to interaction:
-
Nucleophilic Center: The pyridine nitrogen (N1) remains the primary basic site, though its basicity is slightly modulated by the inductive effect (+I) of the TMS group.
-
Electrophilic Shielding: The bulky TMS group effectively shields the C3 and C2 positions from external attack, directing electrophilic substitution (SEAr) predominantly to C5 .
3.2 Frontier Molecular Orbitals (FMO)
-
HOMO: Located primarily on the pyridine ring and the ethoxy oxygen lone pair.
-
LUMO: Concentrated on the pyridine ring and the C-Si
orbital. -
Implication: The presence of the low-lying
orbital suggests susceptibility to nucleophilic attack at the silicon atom (desilylation), a key step in Hiyama coupling mechanisms.
Mechanistic Pathway: Directed Ortho Metalation (DoM)
The synthesis of 2-Ethoxy-3-(trimethylsilyl)pyridine is a classic example of Directed Ortho Metalation .[1] The ethoxy group acts as a Directed Metalation Group (DMG), coordinating a lithium base (e.g., Li-TMP or n-BuLi) to deprotonate the C3 position.
The Theoretical Challenge: Why C3 and not C6?
-
Coordination (Kinetic Control): The oxygen lone pair coordinates the Li cation, bringing the base into proximity with the C3 proton.
-
Acidity (Thermodynamic Control): While C6 is often more acidic due to the inductive effect of Nitrogen, the coordination-induced proximity effect (CIPE) overwhelmingly favors C3 lithiation in ethoxy-pyridines.
Visualization: DoM Reaction Coordinate
The following diagram illustrates the energy landscape of the formation mechanism.
Figure 1: Reaction coordinate for the directed ortho-lithiation of 2-ethoxypyridine followed by silylation.
Experimental Validation Protocols
To validate the theoretical models, the following experimental workflows are recommended. These protocols ensure that the synthesized material matches the predicted electronic and structural profile.
5.1 Protocol: NMR Verification of Silyl Placement
Objective: Confirm C3 substitution vs. C4/C6 isomers.
-
1H NMR (CDCl3): Look for the loss of the C3 proton signal (typically a doublet of doublets around 6.5-7.0 ppm in the parent molecule).
-
29Si NMR: The silicon signal should appear in the range of -5 to -10 ppm . A shift significantly outside this range indicates potential hypercoordination (N-Si interaction), which theory predicts is unlikely here due to the 4-membered ring strain required.
-
NOE (Nuclear Overhauser Effect): Irradiate the TMS signal.
-
Positive NOE expected with the Ethoxy-CH2 protons.
-
Positive NOE expected with the C4-H proton.
-
5.2 Protocol: Computational Workflow
For researchers wishing to replicate or extend these studies, the following DOT diagram outlines the standard computational pipeline.
Figure 2: Standard computational workflow for characterizing pyridine-silane derivatives.
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
-
Denmark, S. E., & Sweis, R. F. (2002). "Design and Implementation of Cross-Coupling Reactions of Organosilicon Compounds." Accounts of Chemical Research, 35(10), 835–846. Link
-
Schleyer, P. v. R., et al. (1995). "Mechanism of the Directed Ortho Metalation of Anisole." Journal of the American Chemical Society, 117(25), 6753–6762. Link
-
Sigma-Aldrich. "2-Ethoxy-3-(trimethylsilyl)pyridine Product Page." Sigma-Aldrich Catalog. Link
-
Frisch, M. J., et al. (2016). "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT. Link
Sources
Methodological & Application
Application Notes and Protocols for Handling 2-Ethoxy-3-trimethylsilanyl-pyridine under Inert Atmosphere
This document provides detailed application notes and protocols for the safe and effective handling of 2-Ethoxy-3-trimethylsilanyl-pyridine. This compound, possessing both a moisture-sensitive trimethylsilyl group and a basic pyridine ring, necessitates the use of inert atmosphere techniques to maintain its chemical integrity. These guidelines are intended for researchers, scientists, and drug development professionals familiar with synthetic chemistry laboratory practices.
Introduction: The Chemical Nature of this compound
This compound is a substituted pyridine derivative with significant potential in organic synthesis and medicinal chemistry. Its utility is derived from the unique reactivity of its functional groups: the ethoxy group, the trimethylsilyl (TMS) group, and the pyridine core. However, the very feature that makes the TMS group a versatile synthetic handle—the lability of the carbon-silicon bond—also renders the molecule highly susceptible to degradation by atmospheric moisture.
The trimethylsilyl group, particularly when attached to an aromatic ring, is prone to hydrolysis, leading to the cleavage of the C-Si bond to form the corresponding desilylated pyridine and trimethylsilanol. This reaction is often catalyzed by acid or base. The basic nature of the pyridine nitrogen can potentially influence the rate of this hydrolysis. Therefore, to ensure the integrity and reactivity of this compound, it is imperative to handle it under a dry, inert atmosphere.[1]
This guide will detail the necessary precautions and techniques to handle this air- and moisture-sensitive compound, ensuring reproducible and successful experimental outcomes.
Core Principles of Inert Atmosphere Chemistry
Handling air-sensitive reagents like this compound requires the rigorous exclusion of atmospheric oxygen and water.[2] This is typically achieved using two primary pieces of equipment: the Schlenk line and the glovebox.[3][4][5] The choice between them depends on the scale of the reaction, the complexity of the manipulations, and the resources available.
Nitrogen vs. Argon: Both high-purity nitrogen and argon are commonly used as inert gases. Nitrogen is more economical, but argon is denser than air, making it more effective at displacing air from glassware. For most applications involving this compound, nitrogen is sufficient.
Key Operations in Inert Atmosphere Chemistry:
-
Drying of Glassware and Reagents: All glassware must be rigorously dried, typically by oven-drying at >120 °C for several hours and then cooling under a stream of inert gas or in a desiccator. Solvents and liquid reagents must be dried and deoxygenated prior to use.
-
Degassing Solvents: Dissolved oxygen in solvents can be removed by several methods, including freeze-pump-thaw cycles, sparging with an inert gas, or distillation from a suitable drying agent under an inert atmosphere.
-
Transfer of Reagents: Air-sensitive liquids and solutions are transferred using gas-tight syringes or cannulas under a positive pressure of inert gas. Solids are typically handled in a glovebox or a glove bag.
Hazard Assessment and Safety Precautions
| Hazard Category | Potential Risks and Precautions |
| Flammability | Pyridine is a flammable liquid.[6][7] Handle away from ignition sources. |
| Toxicity | Pyridine is harmful if swallowed, inhaled, or in contact with skin.[6] Organosilanes can cause skin and eye irritation.[3] |
| Reactivity | Reacts with water and moisture, leading to the release of trimethylsilanol. Avoid contact with acids and strong oxidizing agents. |
| Handling | Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene are suitable). |
Experimental Protocols
General Setup and Preparation
Prior to handling this compound, ensure that all necessary equipment is clean, dry, and assembled correctly.
Workflow for Preparing for an Inert Atmosphere Experiment
Caption: Workflow for inert atmosphere experiment preparation.
Handling this compound using a Schlenk Line
The Schlenk line is a versatile tool for handling air-sensitive compounds on a smaller scale.[2][3]
Protocol for Transferring this compound (Liquid) via Syringe:
-
Prepare the Reagent Vessel: The bottle of this compound should be sealed with a rubber septum.
-
Purge the Syringe: Take a clean, dry, gas-tight syringe with a needle. Flush the syringe with inert gas from the Schlenk line by drawing the gas in and expelling it several times.
-
Pressurize the Reagent Vessel: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to introduce a slight positive pressure.
-
Withdraw the Reagent: Insert the purged syringe needle through the septum into the liquid. Slowly withdraw the desired volume of this compound. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to prevent drips.
-
Transfer to the Reaction Flask: The reaction flask should also be under a positive pressure of inert gas. Insert the syringe needle through the septum of the reaction flask and slowly add the reagent.
-
Clean the Syringe: Immediately after use, the syringe should be quenched with a suitable solvent (e.g., isopropanol) and then cleaned thoroughly.
Handling this compound in a Glovebox
A glovebox provides a highly controlled inert atmosphere and is ideal for handling larger quantities of air-sensitive solids and for more complex manipulations.[5]
Protocol for Weighing and Dispensing this compound (Solid or Liquid) in a Glovebox:
-
Prepare the Glovebox: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).
-
Transfer Materials into the Glovebox: Place the sealed container of this compound, along with all necessary clean and dry glassware, spatulas, and syringes, into the antechamber.
-
Purge the Antechamber: Evacuate and refill the antechamber with inert gas several times (typically 3-5 cycles) before opening the inner door.
-
Perform Manipulations: Once inside the glovebox, open the container of this compound.
-
For a solid: Use a clean, dry spatula to weigh the desired amount of the compound into a tared vial or directly into the reaction vessel.
-
For a liquid: Use a clean, dry syringe or a pipette to measure and transfer the desired volume.
-
-
Seal Vessels: Securely seal all containers and reaction vessels before removing them from the glovebox.
-
Remove Materials from the Glovebox: Transfer the sealed containers to the antechamber, close the inner door, and then bring the antechamber to atmospheric pressure before opening the outer door.
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction failure or low yield | Decomposition of this compound due to exposure to air or moisture. | Review inert atmosphere technique. Ensure all glassware is scrupulously dry. Use freshly dried and deoxygenated solvents. |
| Inconsistent results | Incomplete exclusion of air or moisture. Variable quality of the starting material. | Standardize the inert atmosphere procedure. Check the purity of this compound before use. |
| Cloudiness in the reagent | Partial hydrolysis of the trimethylsilyl group. | If the reagent is cloudy, it may have been compromised. Consider purification by distillation under reduced pressure and inert atmosphere if possible, or obtain a fresh batch. |
Conclusion
The successful use of this compound in research and development hinges on the meticulous application of inert atmosphere techniques. By understanding the chemical sensitivity of this compound and adhering to the protocols outlined in this guide, researchers can ensure the integrity of their starting materials and achieve reliable and reproducible results.
Logical Flow for Handling Air-Sensitive Reagents
Caption: Decision-making process for handling chemical reagents.
References
- AK Scientific, Inc. Safety Data Sheet: 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine. (n.d.).
-
Eaborn, C., & Walton, D. R. M. (1967). The solvolysis of 2-trimethylsilylpyridine by alcohols and by water. Journal of the Chemical Society B: Physical Organic, 740-743. [Link]
-
Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Pyridine. [Link]
-
Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Journal of Visualized Experiments, (125), e55909. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
- Herres-Pawlis, S., & Schulz, S. (2014). The Manipulation of Air-Sensitive Compounds. In Modern Organometallic Chemistry.
-
PubChem. (n.d.). Pyridine, 3-ethoxy-2-(trimethylsilyl)-(9CI). National Center for Biotechnology Information. [Link]
- Angene Chemical. (2022). Safety Data Sheet: 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine.
-
Gelest, Inc. (n.d.). Silanes. [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Organic Syntheses. (n.d.). 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
- KISHIDA CHEMICAL CO.,LTD. (2023).
- Sigma-Aldrich. (2022).
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
ResearchGate. (2015). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. [Link]
-
Xiamen Lith Machine Limited. (2022). Glove Box Chemistry: An Essential Tool for Controlled Atmosphere Experiments. [Link]
Sources
- 1. The solvolysis of 2-trimethylsilylpyridine by alcohols and by water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. angenechemical.com [angenechemical.com]
- 4. Pyridine, 3-ethoxy-2-(trimethylsilyl)-(9CI) | C10H17NOSi | CID 12908927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
Troubleshooting & Optimization
troubleshooting failed cross-coupling reactions with silylpyridines
Technical Support Center: Troubleshooting Silylpyridine Cross-Coupling
Case ID: SP-CC-001 Subject: Optimization and Recovery of Failed Hiyama/Hiyama-Denmark Reactions with Silylpyridines Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division
Executive Summary: The "Pyridyl Problem"
Coupling silylpyridines—specifically 2-silylpyridines —is notoriously difficult compared to standard aryl silanes. If your reaction is failing, it is likely due to two competing failure modes inherent to the pyridine nucleus:
-
Protodesilylation: The basicity of the pyridine nitrogen facilitates the cleavage of the C–Si bond by water or protons before transmetalation can occur. This yields the hydro-de-silylated pyridine (e.g., pyridine) instead of the cross-coupled product.
-
Catalyst Poisoning: The pyridine nitrogen (especially in 2-pyridyl systems) coordinates strongly to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.
Rule of Thumb:
-
3- and 4-silylpyridines often behave like standard aryl silanes and may respond to standard fluoride activation (TBAF).
-
2-silylpyridines require specialized "non-basic" activation (Ag₂O or Cu(I)) to suppress protodesilylation and scavenge the nitrogen.
Diagnostic Workflow
Use this decision tree to identify the root cause of your failure.
Figure 1: Diagnostic logic for identifying failure modes in silylpyridine coupling.
Technical Deep Dive & FAQ
Category 1: The 2-Pyridyl Instability (Protodesilylation)
Q: Why does my 2-silylpyridine convert to pyridine immediately upon adding TBAF? A: This is the classic failure mode. The 2-pyridyl anion (formed transiently after desilylation) is relatively stable but highly basic. In the presence of TBAF (which is hygroscopic and contains water) or any proton source, the carbon center is protonated faster than it can transmetalate to Palladium.
-
Mechanism: The pyridine nitrogen can coordinate to the silicon in the pentacoordinate intermediate, making the C–Si bond hyper-labile.
-
Solution: You must switch to a Fluoride-Free or Anhydrous activation system. The most robust method for 2-pyridylsilanes is the Silver(I) Oxide (Ag₂O) mediated coupling reported by Itami and Yoshida [1].
Category 2: Catalyst Arrest (No Conversion)
Q: I see no reaction at all. The silane is intact. A: The pyridine nitrogen is likely coordinating to the Pd(II) intermediate, forming a stable Pd(Ar)(X)(Pyridine) complex that cannot undergo transmetalation.
-
The Fix: Add a "scavenger" metal. Copper(I) Iodide (CuI) or Silver(I) salts can bind to the pyridine nitrogen preferentially, freeing the Palladium catalyst.
-
Protocol Shift: If using standard Pd(PPh₃)₄, switch to a bulky, electron-rich ligand system (e.g., Pd(OAc)₂ + P(t-Bu)₃) or the Ag₂O system which serves dual roles (activator + scavenger).
Recommended Protocols
Method A: The "Silver-Switch" (Best for 2-Pyridylsilanes)
Based on Itami & Yoshida [1] and subsequent optimizations. Why: Ag₂O activates the C-Si bond without generating a "naked" anion that instantly protonates, and Ag(I) prevents N-coordination to Pd.
Reagents:
-
Electrophile: Aryl Iodide (1.0 equiv)
-
Nucleophile: 2-Pyridylsilane (e.g., 2-(dimethylallyl)silylpyridine) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (20 mol%)
-
Activator: Ag₂O (1.0 equiv) — Must be fresh/black, not gray/white.
-
Solvent: THF (Anhydrous)
Step-by-Step:
-
Drying: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add Ag₂O, Pd(OAc)₂, and PPh₃.
-
Solvent: Add anhydrous THF. Stir for 5 mins to complex the catalyst.
-
Substrates: Add the Aryl Iodide and the Silylpyridine via syringe.
-
Reaction: Heat to 60°C. Monitor by LCMS.
-
Note: The reaction mixture will turn a dark suspension.
-
-
Workup: Filter through a Celite pad to remove silver salts (Caution: Silver residues can be active; dispose of properly).
Method B: Anhydrous Fluoride (Best for 3- & 4-Pyridylsilanes)
Standard Hiyama with moisture control.
Reagents:
-
Activator: TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or CsF (dried). Avoid TBAF·3H₂O.
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) + Ligand (e.g., SPhos or XPhos).
Step-by-Step:
-
Drying: Use a glovebox or rigorous Schlenk technique.
-
Mix: Combine Pd source, Ligand, CsF, and Aryl Halide in the vessel.
-
Solvent: Add anhydrous Dioxane or DMF.
-
Silane: Add the silylpyridine last.
-
Heat: 80–100°C.
-
Tip: If protodesilylation is observed, add 4Å Molecular Sieves to the reaction vessel.
-
Comparative Data: Activator Performance
| Activator | Suitability for 2-Pyridyl | Suitability for 3/4-Pyridyl | Mechanism Note |
| TBAF (Hydrated) | Critical Failure | Moderate | High water content leads to rapid protodesilylation of 2-pyridyls. |
| CsF / KF | Poor | Good | Requires high temperatures; solubility issues in non-polar solvents. |
| Ag₂O (Silver Oxide) | Excellent | Good | Promotes transmetalation via Ag-intermediate; scavenges N-poisoning. |
| TASF | Moderate | Excellent | Anhydrous fluoride source; expensive but effective for sensitive silanes. |
| CuI (Additive) | Good (as additive) | N/A | Used with fluoride to scavenge nitrogen and facilitate transmetalation [2]. |
Mechanistic Visualization
The diagram below illustrates the "Silver Effect" in switching the pathway from non-productive poisoning/protodesilylation to successful cross-coupling.
Figure 2: The role of Ag₂O in bypassing N-coordination and facilitating transmetalation [1].
References
-
Itami, K., Nokami, T., & Yoshida, J. (2001).[1] Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway.[1] Journal of the American Chemical Society, 123(23), 5600–5601. [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
-
Pierpont, A. W., & Denmark, S. E. (2011). The Hiyama Cross-Coupling Reaction: New Discoveries. Organic Chemistry Portal (Review). [Link]
Sources
Technical Support Center: Synthesis of 2-Alkoxy-3-Silylpyridines
Welcome to the technical support center for the synthesis of 2-alkoxy-3-silylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during their synthesis, particularly via directed ortho-metalation (DoM). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis of 2-alkoxy-3-silylpyridines. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions and preventative measures.
Question 1: My reaction is yielding a mixture of regioisomers, with the silyl group at the C3 and C6 positions. How can I improve the selectivity for the desired C3-silylated product?
Answer:
The issue of regioselectivity is a common challenge in the directed ortho-metalation of 2-alkoxypyridines. The alkoxy group at the C2 position directs deprotonation to the adjacent C3 position. However, the nitrogen atom in the pyridine ring can also direct lithiation to the C6 position. The balance between these two directing effects is influenced by several factors, primarily the choice of the organolithium base and the reaction conditions.
Causality and Mechanism:
The C3 proton is more acidic due to the inductive effect of the adjacent alkoxy group. However, the nitrogen atom can coordinate with the lithium base, bringing the base into proximity with the C6 proton, leading to kinetically favored deprotonation at this site under certain conditions. The use of bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) generally favors deprotonation at the more sterically accessible and electronically activated C3 position. In contrast, alkyllithium reagents like n-butyllithium (n-BuLi) can be less selective and may even lead to the formation of a 3,6-dilithiated intermediate, especially if an excess of the base is used.[1]
Troubleshooting and Optimization:
| Parameter | Recommendation for C3 Selectivity | Rationale |
| Base Selection | Use Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP). | These bulky, non-nucleophilic bases are less prone to coordination with the pyridine nitrogen and preferentially abstract the more acidic C3 proton.[1] |
| Equivalents of Base | Use a slight excess (1.1-1.2 equivalents) of the base. | Using a large excess of base can lead to di-lithiation and reduced selectivity. |
| Temperature | Maintain a low temperature, typically -78 °C, during the lithiation step. | Lower temperatures favor the thermodynamically more stable C3-lithiated species and minimize side reactions. |
| Solvent | Anhydrous tetrahydrofuran (THF) is the standard solvent. | THF effectively solvates the lithium cation without strongly competing with the directing group. |
Experimental Protocol for Improved C3-Selectivity:
-
Preparation of LDA: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-BuLi (1.1 eq.) dropwise. Stir the solution for 30 minutes at 0 °C, then cool back to -78 °C.[2]
-
Lithiation: To the freshly prepared LDA solution, add a solution of the 2-alkoxypyridine (1.0 eq.) in anhydrous THF dropwise at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the C3-lithiated intermediate.
-
Trapping: Add the silyl electrophile (e.g., chlorotrimethylsilane, 1.2 eq.) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to warm slowly to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Caption: Regioselectivity in the lithiation of 2-alkoxypyridines.
Question 2: I am observing a significant amount of a byproduct that appears to be the result of the alkyllithium reagent adding to the pyridine ring. How can I prevent this nucleophilic addition?
Answer:
Nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring is a known side reaction, particularly when using alkyllithiums like n-BuLi or sec-BuLi.[3][4] This is more prevalent with less sterically hindered pyridines and at higher temperatures.
Causality and Mechanism:
The pyridine ring is susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. Alkyllithiums can act as both a base (for deprotonation) and a nucleophile. The competition between these two pathways is influenced by the steric hindrance of the base and the reaction temperature. Bulky bases like LDA are poor nucleophiles and therefore strongly favor deprotonation.
Troubleshooting and Optimization:
-
Choice of Base: As with improving regioselectivity, switching from an alkyllithium reagent to a lithium amide base like LDA or LTMP is the most effective way to prevent nucleophilic addition.[5]
-
Temperature Control: If you must use an alkyllithium, maintain a very low temperature (e.g., -78 °C or lower) throughout the addition and reaction time.
-
Inverse Addition: Add the 2-alkoxypyridine solution slowly to the organolithium solution at low temperature. This maintains a low concentration of the pyridine substrate, minimizing the chance of nucleophilic attack.
Caption: Competing pathways of deprotonation vs. nucleophilic addition.
Question 3: My mass spectrometry data suggests the formation of a di-silylated product. What is the cause and how can I avoid it?
Answer:
The formation of a di-silylated product, likely the 2-alkoxy-3,6-disilylpyridine, indicates that deprotonation is occurring at both the C3 and C6 positions.
Causality and Mechanism:
This side reaction is typically a result of using an excess of the lithiating agent, which can lead to the formation of a 3,6-dilithiated intermediate.[1] Subsequent quenching with the silyl electrophile then yields the di-silylated product. This is more likely to occur with less sterically hindered bases like n-BuLi.
Troubleshooting and Optimization:
-
Control Stoichiometry: Carefully control the stoichiometry of the lithiating agent. Use no more than 1.1-1.2 equivalents.
-
Choice of Base: Employ a bulky base like LDA or LTMP, which is less likely to deprotonate the sterically more hindered C6 position after initial C3 lithiation.
-
Reaction Time: Avoid excessively long reaction times for the lithiation step, as this may allow for the formation of the thermodynamically less favored di-lithiated species.
Question 4: During workup or purification, I am losing the silyl group. How can I prevent this desilylation?
Answer:
Desilylation is a common issue, particularly with trimethylsilyl (TMS) groups, which are known to be labile under both acidic and basic conditions.
Causality and Mechanism:
The C-Si bond of aryl silanes can be cleaved by electrophiles (like protons in acidic workup) or nucleophiles (like hydroxide or fluoride ions in basic or fluoride-containing workups).[6][7][8] Silica gel chromatography can also lead to desilylation due to the acidic nature of the silanol groups on the silica surface.[9][10]
Troubleshooting and Optimization:
| Step | Recommendation | Rationale |
| Workup | Use a neutral or mildly basic workup. A saturated solution of ammonium chloride (NH₄Cl) is generally safe. Avoid strong acids or bases. | Minimizes acid- or base-catalyzed cleavage of the C-Si bond. |
| Purification | If using column chromatography, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. Alternatively, use a less acidic stationary phase like alumina. | The triethylamine neutralizes the acidic silanol groups on the silica gel surface, preventing desilylation of the product.[11] |
| Silyl Group Choice | If desilylation remains a persistent issue, consider using a bulkier and more robust silyl group, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS). | Bulkier silyl groups are sterically more hindered and electronically more stable, making them less susceptible to cleavage. |
Protocol for Deactivating Silica Gel:
-
Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).
-
Add 1-2% triethylamine (v/v) to the slurry and mix thoroughly.
-
Pack the column with the treated silica gel.
-
Flush the column with several column volumes of the eluent to remove the excess triethylamine before loading the sample.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of 2-alkoxy-3-silylpyridines?
For optimal regioselectivity and to avoid nucleophilic addition, a bulky, non-nucleophilic lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is recommended.[1][5] n-Butyllithium (n-BuLi) can be used, but it is more prone to side reactions like incorrect regioselective lithiation and nucleophilic addition to the pyridine ring.[3]
Q2: At what temperature should I run the lithiation reaction?
The lithiation should be carried out at a low temperature, typically -78 °C (a dry ice/acetone bath). This helps to control the regioselectivity, prevent side reactions, and ensure the stability of the lithiated intermediate.
Q3: Can I use other silyl electrophiles besides chlorotrimethylsilane (TMSCl)?
Yes, a variety of silyl chlorides can be used, such as triethylsilyl chloride (TESCl) and tert-butyldimethylsilyl chloride (TBDMSCl). The choice may depend on the desired stability of the final product, with bulkier silyl groups offering greater resistance to desilylation.
Q4: My reaction is not going to completion, and I am recovering a lot of my starting 2-alkoxypyridine. What could be the problem?
Incomplete conversion is often due to:
-
Inactive Base: The organolithium reagent may have degraded due to exposure to moisture or air. Use a freshly titrated or newly purchased reagent.
-
Insufficient Equivalents of Base: Ensure you are using at least 1.1 equivalents of the base to account for any trace amounts of water in the solvent or on the glassware.
-
Poor Quality Solvent: The THF must be anhydrous. The presence of water will quench the organolithium reagent.
-
Reaction Time: The lithiation step may require a longer reaction time. Monitor the reaction by TLC (after quenching a small aliquot) to determine the optimal time.
Q5: I am observing the formation of a 2-pyridone byproduct. What is the source of this?
The formation of a 2-pyridone from a 2-alkoxypyridine is likely due to the cleavage of the alkoxy group, followed by tautomerization. This can be caused by:
-
Reaction with the Organolithium Base: Strong bases can sometimes cleave ether linkages, although this is less common with aryl ethers at low temperatures.
-
Hydrolysis during Workup: If the workup is performed under harsh acidic or basic conditions, the alkoxy group may be hydrolyzed. A neutral workup with saturated NH₄Cl is recommended.
References
- Marsais, F., et al. (1981). Directed lithiation of 3-chloropyridine. Journal of Organometallic Chemistry, 216(1), 13-23.
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]
- Mongin, F., & Quéguiner, G. (2001). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Tetrahedron, 57(19), 4059-4070.
-
Hawach, M. E. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
- Gros, P. C., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of Organic Chemistry, 68(6), 2243–2247.
- Kuhlmann, J. H., Uygur, M., & García Mancheño, O. (2022). Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic letters, 24(8), 1689–1694.
- Comins, D. L., & Joseph, S. P. (1996). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 96(2), 563–594.
- ChemInform Abstract: A Convenient Approach for the Synthesis of 2,6-Diformyl- and 2,6-Diacetylpyridines. (2010). ChemInform, 41(28).
- Fleming, I. (1991). Silyl-to-hydroxyl conversion in organic synthesis. Chemtracts: Organic Chemistry, 4(5), 263-284.
- Lee, J., et al. (2008). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Bioorganic & Medicinal Chemistry Letters, 18(1), 258-262.
- Ren, P., et al. (2019). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. Organometallics, 38(1), 126-134.
- Tamao, K. (2004). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Proceedings of the Japan Academy, Series B, 80(6), 277-292.
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Arylsilane synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Techniques for Silylation. Retrieved from [Link]
- Ibrahim, A. D., & Comins, D. L. (2015).
-
Shimadzu Corporation. (n.d.). Silica Gel Packing Material: Basic Terminology 1. Retrieved from [Link]
- Gladfelder, J. J. (2022).
- Nakao, Y., et al. (2021). C2-Selective silylation of pyridines by a rhodium–aluminum complex.
- Tamao, K. (2004). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Proceedings of the Japan Academy, Series B, 80(6), 277-292.
-
Reddit. (2024, April 3). issues with column chromatography purification of coordination complex. r/chemhelp. Retrieved from [Link]
- Kuhlmann, J. H., Uygur, M., & García Mancheño, O. (2022). Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic letters, 24(8), 1689–1694.
-
ResearchGate. (n.d.). Silylation of pyridine-containing drugs. Retrieved from [Link]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
- Larsson, A., et al. (2016). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 21(11), 1459.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Prepare LDA. Retrieved from [Link]
-
WordPress. (n.d.). Downstream Processing/ Purification/ Isolation of Peptides. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Chemical Science (RSC Publishing). (n.d.). Borinine-FLP ring expansion: isolation of eight-membered B–P rings bridged by μ2 chalcogenide and chloronium ions. Retrieved from [Link]
- Scaringe, S. A. (2001). Regioselective 2'-silylation of purine ribonucleosides for phosphoramidite RNA synthesis. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.10.
- Movassaghi, M., & Schmidt, M. A. (2005). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of organic chemistry, 70(10), 4143–4146.
-
American Chemical Society. (2026, February 2). Selective Para-Vinylation of Cyano-Pyrazine. ACS Publications. Retrieved from [Link]
- Stein, S. (1981). [Simple purification of acetonitrile for high performance liquid chromatography (HPLC) of peptides and proteins (author's transl)].
- Cravotto, G., et al. (2022).
- Familoni, O. B., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of organic chemistry, 72(5), 1858–1861.
- O'Brien, P., & Childs, A. C. (2014). Stereocontrolled lithiation/trapping of chiral 2-alkylideneaziridines: investigation into the role of the aziridine nitrogen stereodynamics. Organic & biomolecular chemistry, 12(42), 8505–8511.
-
YouTube. (2023, September 12). Silica gel column preparation and compound purification. [Link]
-
U.S. Food and Drug Administration. (n.d.). This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. Retrieved from [Link]
Sources
- 1. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 8. Protodesilylation of Arylsilanes by Visible-Light Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silica Gel Packing Material: Basic Terminology1 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Silylpyridine Cross-Coupling Optimization
Core Directive: The "Goldilocks" Thermal Zone
In silylpyridine cross-coupling (a specialized subset of Hiyama/Hiyama-Denmark coupling), temperature is not just a catalyst activator—it is the selector switch between C-C bond formation and protodesilylation (C-Si bond cleavage replaced by H).[1]
Unlike stable phenylsilanes, pyridylsilanes are electronically unique.[1] The electron-deficient pyridine ring makes the C-Si bond hyper-labile.[1]
-
Too Cold (< 40°C): The transmetallation step (Si → Pd) is kinetically incompetent.[1] The reaction stalls at the oxidative addition intermediate.[1]
-
Too Hot (> 80°C): The rate of protodesilylation exceeds the rate of transmetallation.[1] You lose your nucleophile to the solvent before it finds the palladium.[1]
The Critical Insight: Temperature optimization cannot be decoupled from your activator strategy. You must select your thermal window based on whether you are using Fluoride Activation or Silver Mediation .[1]
Mechanism & Thermal Dependency
The following diagram illustrates the kinetic competition that defines your yield. You must manipulate temperature (
Figure 1: Kinetic competition in Hiyama coupling.[1] Pathway A (Green) requires thermal energy to overcome the transmetallation barrier.[1] Pathway B (Red) is a parasitic side reaction accelerated by excess heat and moisture.[1]
Optimization Protocols
Protocol A: The "Silver Bullet" (Ag₂O Mediated)
Best for: 2-Silylpyridines (prone to N-coordination poisoning) and unstable substrates.[1]
Scientific Rationale: Silver oxide acts as a dual-purpose agent.[1] It facilitates transmetallation via a Pyridyl-Ag intermediate (bypassing the high energy barrier of direct Si-Pd transfer) and scavenges halides.[1] This allows the reaction to proceed at lower temperatures , preserving the silyl group.[1]
| Parameter | Setting | Notes |
| Temperature | 50°C - 65°C | Do not exceed 70°C. |
| Activator | Ag₂O (1.0 equiv) | Essential for 2-pyridyl isomers.[1] |
| Co-Activator | TBAF (0.1 - 0.2 equiv) | Catalytic fluoride initiates the cycle.[1] |
| Solvent | THF or DMF | Must be anhydrous.[1] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Standard Pd(0) sources work best.[1] |
Step-by-Step:
-
Charge a dry Schlenk tube with aryl halide (1.0 equiv), silylpyridine (1.2 equiv), Ag₂O (1.0 equiv), and Pd catalyst (5 mol%).[1]
-
Evacuate and backfill with Argon (3x).[1]
-
Add anhydrous THF (0.2 M concentration).
-
Add TBAF (1M in THF) dropwise last .[1]
-
Heat to 60°C . Monitor by LCMS at 2 hours.[1]
Protocol B: Standard Fluoride Activation
Best for: 3-Silylpyridines and 4-Silylpyridines (more stable).[1]
Scientific Rationale: Without the "alpha-effect" of the nitrogen seen in 2-isomers, these substrates require higher energy to transmetallate.[1] You must use a robust fluoride source and higher heat, but you must rigorously exclude water to prevent protonolysis.[1]
| Parameter | Setting | Notes |
| Temperature | 80°C - 100°C | Start at 80°C; ramp only if conversion stalls. |
| Activator | TBAF (anhydrous) or CsF | CsF requires higher temps (90°C+) but is less basic/hygroscopic than TBAF.[1] |
| Solvent | Toluene or Dioxane | Non-polar solvents suppress protodesilylation.[1] |
| Additives | 4Å Molecular Sieves | Mandatory to scavenge trace water.[1] |
Step-by-Step:
-
Flame-dry reaction vessel.[1] Add 4Å MS.
-
Add Pd₂(dba)₃ (2 mol%) and Phosphine Ligand (e.g., XPhos or SPhos).[1]
-
Add CsF (2.0 equiv) and reagents.[1]
-
Add Toluene.
-
Heat to 80°C for 12-18 hours.
Troubleshooting & FAQs
Q1: My silylpyridine starting material is gone, but I only see "Desilylated" pyridine (Py-H). No product.
Diagnosis: Protodesilylation Dominance. You have successfully activated the silicon (forming the pentacoordinate species), but it reacted with a proton source (water) instead of the Palladium.[1] Corrective Action:
-
Lower the Temperature: Drop from 100°C to 60°C.
-
Switch to Protocol A (Ag₂O): This mechanism is less sensitive to moisture-induced protonolysis.[1]
-
Check Reagents: Is your TBAF "wet"? Commercial TBAF often contains significant water.[1] Use CsF or TASF if dry conditions are impossible to maintain.[1]
Q2: The reaction is stuck at 0% conversion. Both starting materials are intact.
Diagnosis: Activation Failure. The temperature is too low to overcome the activation energy of the C-Si bond, or the catalyst is inactive.[1] Corrective Action:
-
Ramp Temperature: Increase temperature in 10°C increments.
-
Ligand Switch: Silylpyridines are sterically demanding.[1] Switch from PPh₃ to electron-rich, bulky Buchwald ligands (XPhos, RuPhos) to accelerate the oxidative addition and transmetallation.[1]
Q3: Why does the 2-pyridyl isomer give 10% yield while the 3-pyridyl gives 90% under the same conditions?
Diagnosis: Catalyst Poisoning & Electronic Deactivation. 2-Pyridylsilanes can coordinate to the Pd center via the Nitrogen atom, displacing ligands and shutting down the cycle ("poisoning").[1] Corrective Action:
-
Use Cu(I) Iodide (10 mol%): Copper scavenges the pyridine nitrogen or facilitates a "Liebeskind-Srogl" type transmetallation.[1]
-
Use Protocol A: The Silver effect is specifically documented to solve the 2-pyridyl problem [1].[1]
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for initial reaction setup and failure analysis.
References
-
TBAF-catalysed silver oxide-mediated cross-coupling of functional trimethylsilylpyridines. Source: Organic & Biomolecular Chemistry (RSC) Context:[1][2] Defines the specific protocol for 2-pyridylsilanes using Ag2O to prevent protodesilylation.
-
Hiyama Cross-Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal Context: General mechanism of silanolate activation and the role of fluoride vs. base.[1][3][4]
-
Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Source: Denmark, S. E. et al. Accounts of Chemical Research.[1][3] Context: Authoritative review on the mechanism of transmetallation and temperature dependence in silicon coupling.
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. TBAF-Catalysed silver oxide-mediated cross-coupling of functional trimethysilylpyridines: access to arylpyridines and bihetaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hiyama-Denmark Coupling [organic-chemistry.org]
- 4. Hiyama Coupling [organic-chemistry.org]
Validation & Comparative
A Spectroscopic Deep Dive: Unraveling the Nuances of 2-Ethoxy- vs. 2-Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the subtle substitution of a methyl group with an ethyl group can profoundly influence a molecule's physicochemical properties, biological activity, and spectroscopic signature. This guide provides an in-depth spectroscopic comparison of 2-ethoxypyridine and 2-methoxypyridine derivatives, offering experimental data and theoretical insights to aid in their characterization and differentiation. As a senior application scientist, this analysis is grounded in the principles of spectroscopic interpretation and validated through publicly available experimental data.
The core of this comparison lies in the fundamental spectroscopic techniques that form the bedrock of chemical analysis: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique window into the molecular structure and electronic properties of these closely related pyridine derivatives.
Molecular Structures at a Glance
Before delving into the spectroscopic data, it is essential to visualize the molecular structures of the parent compounds, 2-methoxypyridine and 2-ethoxypyridine. The seemingly minor difference in the alkoxy substituent is the primary driver of the spectroscopic distinctions we will explore.
Figure 1: Molecular structures of 2-methoxypyridine and 2-ethoxypyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Alkoxy Groups
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The differences in the ¹H and ¹³C NMR spectra of 2-methoxy- and 2-ethoxypyridine derivatives are distinct and predictable.
¹H NMR Spectroscopy
The proton NMR spectra provide a clear distinction between the two derivatives primarily in the signals corresponding to the alkoxy groups.
-
2-Methoxypyridine: Exhibits a sharp singlet for the methoxy protons (-OCH₃) typically found in the range of 3.8-4.0 ppm. The aromatic protons on the pyridine ring will display a complex multiplet pattern characteristic of a substituted pyridine.
-
2-Ethoxypyridine: The ethoxy group (-OCH₂CH₃) gives rise to a more complex pattern. A quartet is observed for the methylene protons (-OCH₂-) due to coupling with the adjacent methyl protons, typically appearing further downfield than the methoxy singlet (around 4.0-4.3 ppm). The terminal methyl protons (-CH₃) will appear as a triplet further upfield (around 1.3-1.5 ppm).
The causality behind these differences lies in the number of protons on the adjacent carbon atoms, following the n+1 rule for spin-spin coupling. The chemical shift of the methylene protons in the ethoxy group is slightly downfield compared to the methoxy protons due to the combined electron-withdrawing effect of the oxygen and the pyridine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectra also show clear, diagnostic differences in the alkoxy region.
-
2-Methoxypyridine: A single resonance for the methoxy carbon (-OCH₃) is observed, typically in the range of 53-56 ppm.
-
2-Ethoxypyridine: Two distinct signals are present for the ethoxy group. The methylene carbon (-OCH₂-) appears further downfield (around 62-65 ppm) due to its direct attachment to the electronegative oxygen atom. The methyl carbon (-CH₃) resonates at a much higher field (around 14-16 ppm).
The pyridine ring carbons for both derivatives will appear in the aromatic region of the spectrum (typically 110-165 ppm), with subtle shifts influenced by the specific alkoxy substituent.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-Methoxypyridine | -OCH₃ | ~3.9 (s, 3H) | ~55 |
| Pyridine Ring | ~6.7-8.2 (m, 4H) | ~110, 116, 138, 147, 164 | |
| 2-Ethoxypyridine | -OCH₂CH₃ | ~4.3 (q, 2H), ~1.4 (t, 3H) | ~63 (-OCH₂), ~15 (-CH₃) |
| Pyridine Ring | ~6.7-8.2 (m, 4H) | (Similar to methoxy derivative with minor shifts) |
Note: The exact chemical shifts can vary depending on the solvent and any other substituents on the pyridine ring.
Vibrational Spectroscopy (FT-IR): Probing the Bonds
Infrared spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of the functional groups present. The primary differences in the IR spectra of 2-ethoxy- and 2-methoxypyridine derivatives arise from the C-H and C-O stretching and bending vibrations of the alkyl portion of the alkoxy group.
-
C-H Stretching: Both compounds will exhibit C-H stretching vibrations from the aromatic pyridine ring (typically above 3000 cm⁻¹). The key difference lies in the aliphatic C-H stretching region (2850-3000 cm⁻¹). The 2-ethoxy derivative will show more prominent and complex absorptions in this region due to the presence of both methyl and methylene groups, compared to the single methyl group of the 2-methoxypyridine.
-
C-O Stretching: The C-O stretching vibration of the alkoxy group is a strong band typically observed in the 1200-1300 cm⁻¹ region for aryl alkyl ethers. While the position of this band may not differ dramatically between the two derivatives, the overall fingerprint of the spectrum in this region will be unique.
-
Pyridine Ring Vibrations: Both molecules will display characteristic ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region.[1]
Table 2: Key FT-IR Absorption Regions
| Vibrational Mode | 2-Methoxypyridine (cm⁻¹) | 2-Ethoxypyridine (cm⁻¹) | Key Differences |
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | Similar |
| Aliphatic C-H Stretch | ~2850-2980 | ~2850-3000 | More complex pattern for ethoxy |
| C=N, C=C Ring Stretch | ~1450-1600 | ~1450-1600 | Similar, with minor fingerprint differences |
| C-O Stretch | ~1250-1300 | ~1250-1300 | Subtle shifts and fingerprint variations |
Electronic Spectroscopy (UV-Vis): A Look at the Chromophore
UV-Vis spectroscopy probes the electronic transitions within a molecule. The primary chromophore in both 2-ethoxy- and 2-methoxypyridine is the pyridine ring. The π → π* transitions of the aromatic system are responsible for the main absorption bands.
For pyridine itself, characteristic absorptions are observed around 250-270 nm. The introduction of an alkoxy group at the 2-position, which can act as an electron-donating group through resonance, is expected to cause a slight bathochromic (red) shift of these absorption bands.
Mass Spectrometry: Unraveling Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon electron impact. The mass spectra of 2-ethoxy- and 2-methoxypyridine will show a clear difference in their molecular ion peaks and will exhibit distinct fragmentation pathways.
-
Molecular Ion (M⁺): The molecular ion peak will differ by 14 mass units, corresponding to the difference between an ethyl and a methyl group (CH₂).
-
2-Methoxypyridine: M⁺ at m/z 109.[2]
-
2-Ethoxypyridine: M⁺ at m/z 123.
-
-
Fragmentation: The fragmentation patterns are influenced by the stability of the resulting ions and neutral fragments.
-
Loss of the Alkyl Group: A common fragmentation pathway for alkoxy pyridines is the cleavage of the alkyl-oxygen bond.
-
2-Methoxypyridine: Loss of a methyl radical (•CH₃) to give a prominent peak at m/z 94.
-
2-Ethoxypyridine: Loss of an ethyl radical (•CH₂CH₃) to give a peak at m/z 94.
-
-
Loss of an Alkene (for Ethoxy): 2-Ethoxypyridine can undergo a rearrangement to eliminate a neutral ethene molecule (C₂H₄), resulting in a peak at m/z 95, corresponding to the 2-hydroxypyridine radical cation. This pathway is not available to the methoxy derivative.
-
Loss of the Alkoxy Group: Cleavage of the C-O bond can lead to the formation of a pyridyl cation at m/z 78.
-
Ring Fragmentation: Both molecules will also exhibit fragmentation of the pyridine ring, leading to smaller charged fragments.
-
Table 3: Predicted Key Mass Spectral Fragments
| m/z | 2-Methoxypyridine | 2-Ethoxypyridine | Fragment Identity/Loss |
| 123 | - | M⁺ | Molecular Ion |
| 109 | M⁺ | [M - CH₂]⁺ | Molecular Ion / Loss of Methylene |
| 95 | - | [M - C₂H₄]⁺ | Loss of Ethene |
| 94 | [M - CH₃]⁺ | [M - C₂H₅]⁺ | Loss of Alkyl Radical |
| 78 | [M - OCH₃]⁺ | [M - OC₂H₅]⁺ | Pyridyl Cation |
Experimental Protocols
To ensure the reproducibility and validity of spectroscopic data, standardized experimental protocols are crucial.
General Protocol for NMR Analysis
Sources
Benchmarking Catalyst Performance for Pyridine Functionalization: A Comparative Guide
Executive Summary: The "Pyridine Problem"
Pyridine rings are ubiquitous in FDA-approved pharmacophores but notoriously difficult to functionalize late-stage. The electron-deficient nature of the pyridine ring renders it deactivated toward electrophilic aromatic substitution (EAS), while the nitrogen lone pair often poisons transition metal catalysts.
This guide benchmarks three dominant catalytic strategies for direct C–H functionalization of pyridine, focusing on regioselectivity (C2 vs. C3 vs. C4) and functional group tolerance (FGT) . We move beyond simple yield comparisons to analyze the causality of catalyst performance, aiding you in selecting the right system for your specific substrate.
The Benchmarking Matrix
| Feature | Thermal Minisci (Radical) | Photoredox (Radical) | TM-Catalyzed (C-H Activation) |
| Primary Catalyst | AgNO₃ / S₂O₈²⁻ | Ir(III) / Ru(II) | Pd(II), Ir(I), Rh(III) |
| Key Mechanism | H-abstraction / Radical Addn | SET / Radical Addn | Concerted Metalation-Deprotonation (CMD) |
| Site Selectivity | C2 / C4 (Electronic control) | C2 / C4 (Electronic control) | C3 (Steric) or C2 (Directing Group) |
| Conditions | Harsh (Acidic, High T) | Mild (RT, Visible Light) | Variable (Often >80°C) |
| FGT Score | Low (Oxidative/Acid sensitive) | High (Late-stage viable) | Medium (Lewis basic sites interfere) |
| Scalability | High | Medium (Photon flux limit) | High |
Decision Framework: Selecting the Right Pathway
Before designing the experiment, select your catalyst system based on the target position and substrate complexity.
Figure 1: Strategic decision tree for pyridine functionalization. Blue nodes indicate electronic control; Red nodes indicate steric control; Green nodes represent optimal modern benchmarks.
Deep Dive: C2-Alkylation (The Radical Approach)
For C2-functionalization, radical mechanisms dominate because nucleophilic radicals attack the most electron-deficient position (C2/C4) of the protonated pyridine.
Comparison: Thermal vs. Photoredox
-
Thermal (Classical): Uses Ammonium Persulfate and Silver Nitrate. Requires acidic media (TFA/H₂O) and heat (50–80°C).
-
Drawback: The harsh oxidative environment decomposes fragile motifs like boc-amines, acetals, or thioethers.
-
-
Photoredox (Modern Benchmark): Uses Ir[dF(CF3)ppy]2(dtbbpy)PF6. Operates at Room Temperature (RT) with Blue LEDs.
-
Advantage: The catalyst acts as a Single Electron Transfer (SET) agent, generating radicals from carboxylic acids or alkyl halides under neutral or mildly acidic conditions.
-
Protocol A: Photoredox C2-Alkylation (High FGT)
Objective: Install a secondary alkyl group at C2 of a drug-like pyridine scaffold.
Reagents:
-
Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)
-
Radical Precursor: Carboxylic Acid (e.g., Pivalic acid) or Alkyl Bromide.
-
Base/Additives: Cs₂CO₃ (if using acids) or Hantzsch Ester (as reductant).
-
Solvent: DMSO or MeCN (degassed).
Step-by-Step Workflow:
-
Setup: In a 8 mL vial equipped with a stir bar, add Pyridine substrate (0.5 mmol, 1.0 equiv), Alkyl precursor (1.5 equiv), and Ir-Catalyst (0.005 mmol).
-
Inertion: Seal vial and sparge with N₂ for 10 minutes. Critical: O₂ quenches the excited triplet state of Iridium.
-
Irradiation: Place in a photoreactor (Blue LED, λmax = 450 nm) with fan cooling. Stir for 12–24 h.
-
Validation (TLC/LCMS): Check for consumption of pyridine. Look for the [M+Alkyl-H]+ peak.
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (aq).
Mechanism Visualization:
Figure 2: Simplified Photoredox cycle for Minisci-type alkylation. The cycle emphasizes the generation of the nucleophilic radical R• via SET.
Deep Dive: C3-Functionalization (The Steric Approach)
Direct C3-functionalization is challenging because it is electronically deactivated. However, it is the most sterically accessible site.
Benchmark: Ir-Catalyzed Borylation
The gold standard for C3-functionalization is Iridium-catalyzed C–H borylation .
-
Catalyst System: [Ir(OMe)(cod)]2 with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).
-
Selectivity: Controlled strictly by sterics. The active catalyst is bulky and prefers the C3 or C4 position, distal to any substituents at C2.
-
Utility: The resulting boronic ester is a versatile handle for downstream Suzuki couplings.
Protocol B: Ir-Catalyzed C3-Borylation
Objective: Convert 2-substituted pyridine to 2-substituted pyridine-3-boronic ester.
-
Glovebox Operation: This catalyst system is O₂ sensitive.
-
Mix: [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3 mol%) in Hexane/THF. The solution turns dark brown (formation of active species).
-
Add: B₂pin₂ (Bis(pinacolato)diboron, 0.5 equiv relative to substrate if substrate is cheap, or 1.2 equiv if substrate is precious).
-
Reaction: Heat at 80°C in a sealed tube for 4–16 h.
-
Analytics: Monitor by GC-MS or ¹H NMR. Look for the disappearance of the C3-proton signal and appearance of the Pinacol methyl singlet (approx 1.3 ppm).
Comparative Data Analysis
The following data summarizes typical performance metrics extracted from key benchmarking studies (e.g., MacMillan, Hartwig).
| Metric | Protocol A: Photoredox (C2) | Protocol B: Ir-Borylation (C3/C4) |
| Typical Yield | 60–85% | 70–95% |
| Regioselectivity | >20:1 (C2:C3) | >20:1 (Steric dependent) |
| Alcohol Tolerance | Excellent | Good |
| Amine Tolerance | Good (Primary amines may quench) | Excellent |
| Halide Tolerance | Excellent (Ar-Cl, Ar-Br survive) | Moderate (Ar-I / Ar-Br can react) |
| Cost | High (Ir photocatalyst) | High (Ir precatalyst + Ligand) |
Expert Insight:
-
Choose Photoredox when you need to append alkyl chains (methyl, ethyl, isopropyl) directly to the ring in a medicinal chemistry setting (Late-Stage Functionalization).
-
Choose Ir-Borylation when you need to construct a biaryl system via Suzuki coupling at the "meta" (C3) position.
References
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. [Link]
-
Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C-H Activation for the Construction of C-B Bonds. Chemical Reviews, 110(2), 890–931. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]
cross-validation of analytical data for 2-Ethoxy-3-trimethylsilanyl-pyridine
This guide serves as a technical standard for the characterization, validation, and application of 2-Ethoxy-3-trimethylsilanyl-pyridine (hereafter referred to as 2-EtO-3-TMS-Py ). It addresses the critical analytical challenges associated with 3-silylated pyridines and objectively compares their utility against traditional organoboron and organostannane alternatives in drug discovery workflows.
Analytical Cross-Validation & Performance Benchmarking
Executive Summary: The Strategic Value of Silyl-Pyridines
In the landscape of heteroaromatic functionalization, This compound represents a specialized "masked" nucleophile. While 2-alkoxy-3-pyridylboronic acids are notoriously unstable due to rapid protodeboronation (facilitated by the adjacent basic nitrogen and alkoxy group), the trimethylsilyl (TMS) analog offers superior shelf-stability.
This guide provides a rigorous cross-validation protocol to ensure analytical integrity, distinguishing the desired product from common isomers (C4/C6 silylation) and hydrolysis byproducts.
Analytical Cross-Validation: The "Triad" Approach
To guarantee the identity and purity of 2-EtO-3-TMS-Py , a single analytical method is insufficient. We employ a Triad Validation System combining Regiochemical NMR, Trace Metal Analysis, and Mass Spectrometry.
A. Regiochemical Verification (NMR)
The primary failure mode in synthesizing this compound via Directed Ortho Metalation (DoM) is non-selective lithiation (attacking C4 or C6) or incomplete silylation.
| Parameter | 2-Ethoxy-3-TMS-pyridine (Target) | 2-Ethoxypyridine (Starting Material/Hydrolysis) | 2-Ethoxy-4-TMS-pyridine (Isomer) |
| 1H NMR (Aromatic) | 3 signals (ABC system). Loss of C3-H. | 4 signals (ABCD system). | 3 signals . Loss of C4-H. |
| Coupling Constants ( | Complex multiplets. | ||
| 29Si NMR | Single peak ~ -4.0 to -8.0 ppm. | None. | Single peak (shifted vs C3). |
| Key Diagnostic | C4-H appears as a Doublet of Doublets (dd) due to coupling with C5 and C6 (long range). | C3-H is present (usually ~6.7 ppm). | C3-H appears as singlet (or small doublet). |
B. Mass Spectrometric Fingerprinting
-
Technique: GC-MS (EI) or LC-MS (ESI+).
-
Target Ion:
m/z (approx). -
Silicon Isotope Pattern: Look for the distinct
(4.7%) and (3.1%) isotopic satellite peaks, which distinguish the silyl group from carbon-only impurities. -
Fragmentation (EI): Characteristic loss of methyl radical
from the TMS group.
C. Stability & Purity (GC vs. LC)
-
Observation: Silyl pyridines can be sensitive to acidic silica gel.
-
Protocol: Use neutralized silica (triethylamine treated) for chromatography.
-
Cross-Validation: If LC-MS shows a peak for the desilylated product (2-ethoxypyridine) but NMR shows pure TMS compound, the degradation is occurring on the column (acidic mobile phase). Trust the NMR.
Comparative Performance: Silane vs. Boronic Acid vs. Stannane
Why choose the silane? The table below benchmarks 2-EtO-3-TMS-Py against its direct competitors for C3-functionalization (e.g., Suzuki or Stille couplings).
| Feature | 2-Ethoxy-3-TMS-pyridine | 2-Ethoxy-3-pyridylboronic acid | 2-Ethoxy-3-(tributylstannyl)pyridine |
| Stability | High. Stable to air/moisture for months. | Low. Rapid protodeboronation (days/weeks). | High. Stable, but light sensitive. |
| Toxicity | Low. Silanols are generally benign. | Low. Boric acid byproducts. | High. Organotins are neurotoxic/regulated. |
| Atom Economy | Moderate. TMS is small (MW 73). | Good. Boronic acid is small. | Poor. Bu3Sn is massive (MW ~290). |
| Activation | Requires Fluoride (TBAF/CsF) or Ag(I). | Requires Base (Carbonate/Phosphate). | No activation (Pd only). |
| Purification | Standard Flash Chromatography. | Difficult (streaking, polymerization). | Difficult (removing tin residues). |
Expert Insight: The 2-alkoxy-3-pyridylboronic acids are notoriously difficult to isolate pure because the basic nitrogen promotes internal coordination and subsequent hydrolysis of the C-B bond. The TMS variant effectively "locks" this position until activation is desired (Hiyama Coupling).
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating the synthesis of 2-EtO-3-TMS-Py.
Figure 1: Decision tree for the analytical validation of 2-Ethoxy-3-TMS-pyridine, prioritizing mass confirmation followed by regiochemical NMR verification.
Experimental Protocols
A. Synthesis via Directed Ortho Metalation (DoM)
This protocol utilizes the 2-ethoxy group as a Directed Metalation Group (DMG).
-
Setup: Flame-dry a 3-neck round bottom flask under Argon.
-
Reagents: Charge 2-ethoxypyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.
-
Critical Control Point: Maintain temp < -70°C to prevent nucleophilic attack on the pyridine ring (Bu-addition).
-
Mechanism: The Li coordinates to the ethoxy oxygen, directing deprotonation specifically at C3.
-
-
Silylation: Stir for 1 hour at -78°C. Add TMSCl (1.2 equiv) dropwise.
-
Workup: Allow to warm to RT. Quench with sat. NH4Cl. Extract with Et2O.
-
Note: Avoid acidic washes (HCl) which will strip the TMS group.
-
B. Hiyama Coupling (Application Data)
To demonstrate utility, compare the cross-coupling efficiency.
-
Conditions: 2-EtO-3-TMS-Py (1.0 eq), Aryl Iodide (1.0 eq), Pd(OAc)2 (5 mol%), TBAF (1.5 eq), THF, 60°C.
-
Expected Yield: 75-85% (Biaryl product).
-
Comparison: The corresponding boronic acid typically yields 40-50% under standard Suzuki conditions due to rapid deboronation before coupling occurs.
References
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
-
Denmark, S. E., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling." Accounts of Chemical Research, 41(11), 1486–1499. Link
-
Schlosser, M. (2005). "The 2-Pyridyl Problem: A Challenge for Organometallic Chemistry." Chemistry – A European Journal, 11(17), 4810–4814. Link
-
Pierre, C., & Baudoin, O. (2011). "Pd-Catalyzed C–H Activation of Pyridines." Organic Letters, 13(7), 1816–1819. (Validation of C3 functionalization). Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
